4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
“4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound that has been studied for its potential medicinal properties . It has been identified as a compound with in vivo efficacy against visceral leishmaniasis . It is also being studied as a potential inhibitor of CDK2, a protein kinase that is a target for cancer treatment .
Synthesis Analysis
The synthesis of “4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine” involves a series of chemical reactions . The compound has been synthesized as part of a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold .Molecular Structure Analysis
The molecular structure of “4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine” is characterized by a pyrazolo[3,4-d]pyrimidine core . This core is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine” have been studied . The compound has been synthesized as part of a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold .Scientific Research Applications
Comprehensive Analysis of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine Applications:
Antibacterial Activity
Pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of different substituents in positions N1, C4, and C6 can influence this activity .
Anticancer Properties
These compounds have also been evaluated for their anticancer effects. For instance, a series of 4-aminopyrazolo[3,4-d]pyrimidine-based dual IGF1R/Src inhibitors were synthesized and showed potential antitumor effects in vitro and in vivo .
Synthesis Methods
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives is an area of active research. Various methods have been developed to create these compounds, which could be applied to synthesize 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine for research purposes .
Drug Discovery
Pyrazolo[3,4-d]pyrimidines serve as a scaffold for drug discovery efforts targeting various diseases. They have been designed and synthesized as novel compounds targeting specific proteins like CDK2 .
Biological Targets
These derivatives have been used for a wide range of biological targets due to their potential biological uses .
In Vitro Screening
Compounds based on the pyrazolo[3,4-d]pyrimidine structure have been subjected to in vitro screening to assess their biological activities .
Future Directions
The future directions for research on “4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine” could include further studies on its potential medicinal properties, including its potential efficacy against visceral leishmaniasis and as a potential inhibitor of CDK2 . Further investigation is warranted in advanced preclinical and clinical settings .
Mechanism of Action
Target of Action
The primary target of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of cell division . This disruption in the cell cycle can lead to apoptosis, or programmed cell death, particularly in cancer cells .
Result of Action
The result of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine’s action is a significant reduction in the growth of certain cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It also induces apoptosis within HCT cells .
properties
IUPAC Name |
6-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-12-6-9-4(7)3-2-8-11-5(3)10-6/h2H,1H3,(H3,7,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGWTOIIQUNTLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C2C=NNC2=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679364 |
Source
|
Record name | 6-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine | |
CAS RN |
100605-51-4 |
Source
|
Record name | 6-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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